molecular formula C10H13ClFNO2 B2446800 Methyl 3-(3-aminophenyl)-2-fluoropropanoate;hydrochloride CAS No. 2470435-56-2

Methyl 3-(3-aminophenyl)-2-fluoropropanoate;hydrochloride

Cat. No. B2446800
CAS RN: 2470435-56-2
M. Wt: 233.67
InChI Key: CBUXWQBYLAFEEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, a Schiff base named (E)-2-(((3-aminophenyl)imino)methyl)phenol was synthesized through a condensation reaction of m-phenylenediamine and salicylaldehyde in a 1:1 molar ratio . Another study mentioned the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using trimethylamine as a classical method .


Molecular Structure Analysis

The molecular structure of a compound can be studied using various spectroscopic techniques and computational methods such as Density Functional Theory (DFT). For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile was studied with DFT .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transition metal-catalyzed carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . Another study mentioned a reaction involving 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental and computational methods. For example, the properties of a similar compound, “Methyl 3-(3-aminophenyl)propanoate”, were provided in a safety data sheet .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary precautions. For a similar compound, “1-(3-Aminophenyl)ethanol”, the safety data sheet mentions that it should be stored in a dark place, at room temperature, and that it is not suitable for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

methyl 3-(3-aminophenyl)-2-fluoropropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUXWQBYLAFEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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